REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
3.3.1.13,7decan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generated at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
3.3.1.13,7decan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generated at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
3.3.1.13,7decan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generated at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Li+].C[CH:3]([N-:5][CH:6]([CH3:8])[CH3:7])[CH3:4].[Li][CH2:10][CH2:11][CH2:12]C.[CH:14]([NH:17][CH:18]([CH3:20])[CH3:19])(C)C.[CH2:21]1[CH2:25][O:24][CH2:23][CH2:22]1>>[NH2:17][CH2:14][C:8]1[CH:6]=[N:5][CH:3]=[CH:4][CH:21]=1.[C:23]([C:7]1[CH:6]=[CH:8][CH:19]=[CH:18][CH:20]=1)(=[O:24])[C:22]1[CH:21]=[CH:25][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
3.3.1.13,7decan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was generated at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |